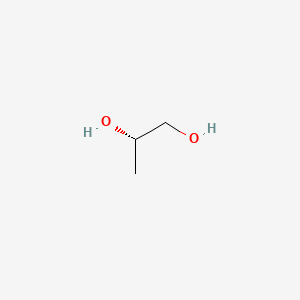

(S)-propane-1,2-diol

Description

This compound is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

S-1,2-Propanediol has been reported in Homo sapiens with data available.

Properties

IUPAC Name |

(2S)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009430 | |

| Record name | (+)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |

| Record name | (S)-(+)-1,2-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (S)-Propane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4254-15-3 | |

| Record name | (+)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-propane-1,2-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Propane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-propane-1,2-diol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-propane-1,2-diol

Introduction

This compound, also known as (S)-(+)-propylene glycol, is the S-enantiomer of propane-1,2-diol.[1] It is a chiral organic compound that presents as a clear, colorless, and viscous liquid.[1][2][3] This compound is practically odorless and has a sweet, slightly acrid taste, similar to glycerin.[1][2] this compound serves as a valuable chiral building block in organic synthesis and is utilized as an organic solvent and diluent in pharmaceutical preparations.[2][4] Furthermore, it is a metabolite found in humans and Escherichia coli.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, complete with experimental protocols for their determination.

Chemical Properties

This compound is a vicinal diol, characterized by hydroxyl groups on adjacent carbon atoms.[1] Its chemical identity is well-established through various identifiers.

| Identifier | Value |

| CAS Number | 4254-15-3[2][3][4] |

| Molecular Formula | C₃H₈O₂[2][3][4] |

| Molecular Weight | 76.09 g/mol [1][2][3][5] |

| IUPAC Name | (2S)-propane-1,2-diol[3][4][6] |

| Synonyms | (S)-(+)-1,2-Propanediol, (S)-Propylene glycol, L-1,2-Propanediol[2][4] |

| InChI Key | DNIAPMSPPWPWGF-VKHMYHEASA-N[5][7] |

| SMILES | C--INVALID-LINK--CO[4][7] |

Stability and Reactivity: this compound is stable at cool temperatures when stored in a well-closed container.[2] However, it is hygroscopic and should be protected from light and stored in a cool, dry place.[2][8][9] At high temperatures and in the open, it is susceptible to oxidation, which can yield products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2] It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[4]

Physical Properties

The physical characteristics of this compound have been extensively documented and are summarized in the table below.

| Property | Value | Conditions |

| Appearance | Clear, colorless, viscous liquid[1][2][10] | Ambient |

| Melting Point | -59 °C[2][9] | - |

| Boiling Point | 186-188 °C[2][4][7][8] | 765 mmHg |

| Density | 1.036 g/mL[2][7][8][9] | at 20 °C |

| 1.04 g/mL[7] | at 25 °C | |

| Refractive Index | 1.432[2][4][7][8] | at 20 °C (D-line) |

| Optical Rotation | [α] = +16.5°[1][2][7] | at 20 °C (D-line), neat |

| [α] = +16°[2][4] | neat | |

| Solubility | Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2] | - |

| pKa | 14.49 ± 0.20 (Predicted)[2][6] | - |

| Flash Point | 225 °F (107.2 °C)[2] | - |

| 103 °C[7] | closed cup | |

| Vapor Pressure | 0.08 mmHg | at 25 °C |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below.

Determination of Density using a Pycnometer

This protocol outlines the measurement of the density of this compound using a pycnometer, a flask with a precise volume.[11]

Methodology:

-

Preparation: Clean and dry a pycnometer of known volume (e.g., 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer and record the mass (m₂).

-

Temperature Control: Ensure the temperature of the sample is maintained at 20 °C during the measurement.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Caption: Workflow for Density Determination.

Determination of Optical Rotation

This protocol describes the measurement of the specific rotation of this compound using a polarimeter.[12][13][14]

Methodology:

-

Instrument Calibration: Calibrate the polarimeter by taking a zero reading with an empty sample tube.

-

Sample Preparation: Fill a 100 mm polarimeter tube with neat this compound, ensuring there are no air bubbles in the light path.

-

Temperature Equilibration: Maintain the sample temperature at 20 °C.

-

Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α). The light source should be a sodium D-line (589.3 nm).[12]

-

Calculation: For a neat liquid, the specific rotation [α] is calculated as: [α] = α / (l * d) where α is the observed rotation in degrees, l is the path length in decimeters (1 for a 100 mm tube), and d is the density of the liquid at the measurement temperature.

References

- 1. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]

- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]

- 3. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]

- 5. (S)-(+)-1,2-Propanediol [webbook.nist.gov]

- 6. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]

- 7. (S)-(+)-1,2-丙二醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S) - (+) -1, 2-Propanediol CAS 4254-15-3 (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]

- 9. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]

- 10. (S)-(+)-1,2-Propanediol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. mt.com [mt.com]

- 12. digicollections.net [digicollections.net]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Optical rotation - Wikipedia [en.wikipedia.org]

Spectroscopic Identification of (S)-propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the unambiguous identification of (S)-propane-1,2-diol. The information herein is intended to support research, development, and quality control activities where the stereochemical purity of this compound is critical.

Introduction

This compound, also known as (S)-(+)-propylene glycol, is a chiral organic compound with significant applications in the pharmaceutical industry as a solvent, humectant, and preservative.[1] Its stereoisomer, (R)-propane-1,2-diol, may exhibit different physiological and toxicological properties. Therefore, the precise spectroscopic identification and differentiation of the (S)-enantiomer are paramount. This guide details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| ~3.85 | m | H-2 | D₂O | |

| ~3.53 | dd | H-1a | D₂O | |

| ~3.42 | dd | H-1b | D₂O | |

| ~1.14 | d | H-3 (CH₃) | D₂O | |

| ~3.92 | m | H-2 | CDCl₃ | |

| ~3.64 | dd | H-1a | CDCl₃ | |

| ~3.17 | dd | H-1b | CDCl₃ | |

| ~1.15 | d | H-3 (CH₃) | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument used. The hydroxyl protons (-OH) are typically broad and may not be observed or may appear at different chemical shifts depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~69.0 | C-1 (CH₂) | D₂O |

| ~68.5 | C-2 (CH) | D₂O |

| ~19.0 | C-3 (CH₃) | D₂O |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| 1100-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 76 | Low | [M]⁺ (Molecular Ion) |

| 61 | Moderate | [M - CH₃]⁺ |

| 45 | High | [CH₃CHO H]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete mixing.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound directly onto the ATR crystal or between the salt plates.

-

If using salt plates, gently press them together to form a thin liquid film.

Data Acquisition:

-

Record a background spectrum of the empty accessory.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Objective: To confirm the molecular weight, analyze the fragmentation pattern, and determine the enantiomeric purity of this compound. Derivatization is often employed to improve chromatographic separation of the enantiomers.[3][4]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Chiral GC column (e.g., a cyclodextrin-based column)[3]

Sample Preparation (with Derivatization):

-

Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

-

To a known volume of the solution, add a derivatizing agent such as trifluoroacetic anhydride.[4]

-

Allow the reaction to proceed to completion, following a validated protocol.

-

The resulting derivatized sample is then diluted to an appropriate concentration for GC-MS analysis.

Data Acquisition:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature of 150-180 °C.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of this compound.

References

- 1. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Chirality of (S)-propane-1,2-diol

This technical guide offers a comprehensive examination of this compound, a chiral molecule of significant interest in the pharmaceutical and chemical industries.[1] Due to its specific stereochemistry, it serves as a critical building block in the synthesis of enantiomerically pure drugs and other advanced materials.[2][3] This document details its molecular structure, chiral properties, physicochemical data, and relevant experimental protocols.

Molecular Structure and Chirality

Propane-1,2-diol, also known as propylene glycol, is a diol with the chemical formula C₃H₈O₂.[4][5] Its structure consists of a three-carbon backbone with hydroxyl (-OH) groups attached to the first and second carbon atoms.[4]

The Chiral Center

The second carbon atom (C2) in the propane-1,2-diol molecule is a stereocenter, as it is bonded to four different groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A hydroxymethyl group (-CH₂OH)

-

A hydrogen atom (-H)

This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-propane-1,2-diol.[1] These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light.[1]

Cahn-Ingold-Prelog (CIP) Priority Rules and (S)-Configuration

The absolute configuration of the enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1] For propane-1,2-diol, the priorities of the groups attached to the chiral C2 carbon are assigned based on atomic number:

-

-OH (Oxygen, atomic number 8)

-

-CH₂OH (Carbon bonded to Oxygen)

-

-CH₃ (Carbon bonded to Hydrogen)

-

-H (Hydrogen, atomic number 1)

To determine the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer. The sequence from the highest priority group (1) to the third-highest (3) is then observed. For this compound, this sequence proceeds in a counter-clockwise direction.[6]

Physicochemical Properties

The enantiomers of propane-1,2-diol share identical physical properties in a non-chiral environment, but they rotate plane-polarized light in equal but opposite directions.[1] this compound is dextrorotatory, meaning it rotates plane-polarized light to the right (+).[1]

Data Summary Table

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 4254-15-3 | [1][5][7] |

| Molecular Formula | C₃H₈O₂ | [1][4][5] |

| Molecular Weight | 76.09 g/mol | [1][4][5] |

| Appearance | Clear, colorless, viscous liquid | [1][4] |

| Boiling Point | 186-188 °C at 765 mmHg | |

| Melting Point | -60 °C (for racemic mixture) | [8] |

| Density | ~1.036 g/mL at 20 °C | |

| Refractive Index (n20/D) | ~1.432 | |

| Specific Rotation [α]20/D | +22° ± 2° (c=10% in chloroform) | |

| Water Solubility | 952 g/L (Predicted) | [7] |

| logP (Octanol/Water) | -1.1 (Predicted) | [7] |

Experimental Protocols

Synthesis Pathway: Biosynthesis from L-Lactic Acid

Recent advances in synthetic biology have enabled the biosynthesis of this compound from renewable feedstocks like glucose via L-lactic acid.[9] This method is an alternative to traditional chemical synthesis from propylene oxide.[10] The pathway involves the enzymatic conversion of L-lactic acid to (S)-lactaldehyde, followed by reduction to this compound.

Protocol for Determining Optical Rotation

The measurement of optical activity is performed using a polarimeter to determine the specific rotation of a chiral compound.[11]

Objective: To measure the specific rotation of a sample of this compound.

Materials:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Solvent (e.g., chloroform or water)

-

Pasteur pipettes

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific mass of the this compound sample using an analytical balance.

-

Quantitatively transfer the sample to a volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the mark. Record the exact concentration (c) in g/mL.

-

-

Instrument Calibration (Zeroing):

-

Sample Measurement:

-

Empty the polarimeter cell and rinse it with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the sample cell in the polarimeter.

-

Record the observed optical rotation (α) in degrees. Perform multiple readings to ensure accuracy.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using Biot's Law:[11] [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the sample in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of light used (e.g., Sodium D-line, 589 nm)

-

-

Applications in Drug Development

The chirality of this compound is a critical factor influencing its application in drug development and stereoselective synthesis.[1]

-

Chiral Building Block: It is highly valued as a chiral intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2] The specific stereochemistry of a drug is often crucial for its efficacy and safety, as different enantiomers can have vastly different biological activities.

-

Pharmaceutical Formulations: Propane-1,2-diol is used as a solvent and diluent in various pharmaceutical preparations.[5][13] While racemic propylene glycol is common, the use of a single enantiomer like this compound can be important in formulations where stereochemical compatibility with the API is a factor.

-

Specialty Solvent: Its properties as a specialty organic solvent are beneficial in various chemical reactions and formulation processes where chirality can influence reaction pathways or final product stability.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]

- 5. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organic chemistry - R or S configuration of propane-1,2-diol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. youtube.com [youtube.com]

- 13. 1,2-propane diol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Unveiling the Natural Presence of (S)-Propane-1,2-diol in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (S)-propane-1,2-diol, a chiral molecule of growing interest, within various food matrices. This document delves into the biosynthetic origins of this compound, details analytical methodologies for its quantification, and presents available quantitative data. Furthermore, it elucidates key metabolic pathways and experimental workflows through standardized diagrams to support advanced research and development.

Introduction

This compound, also known as (S)-propylene glycol, is a stereoisomer of propane-1,2-diol. While its racemic mixture is a common food additive (E 1520) used as a solvent, humectant, and preservative, the natural occurrence of the specific (S)-enantiomer is a subject of increasing scientific inquiry.[1][2] Its presence in food is primarily attributed to microbial metabolism during fermentation processes and as a natural constituent of some plant-based foods. Understanding the natural distribution and concentration of this compound is crucial for food authenticity studies, metabolic research, and for distinguishing it from its synthetically derived counterpart.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of food products, ranging from fermented goods to certain plant-derived items. Its presence is often linked to the metabolic activity of specific microorganisms. The following table summarizes the reported presence of this compound in various foods. It is important to note that quantitative data for the (S)-isomer is still limited in publicly available literature.

| Food Item | Reported Presence | Quantitative Data (mg/kg, unless otherwise noted) | Reference |

| Giant Butterbur | Detected | Not Quantified | [3] |

| Pasta | Detected | Not Quantified | [3] |

| Celery Leaves | Detected | Not Quantified | [3] |

| Pecan Nut | Detected | Not Quantified | [3] |

| Common Buckwheat | Detected | Not Quantified | [4] |

| Mustard Spinach | Detected | Not Quantified | [4] |

| Sugar Apples | Detected | Not Quantified | [4] |

| Black Crowberries | Detected | Not Quantified | [4] |

| Bayberries | Detected | Not Quantified | [4] |

| Cheese | Detected | Method detection limit: 0.26 mg/kg | [5][6] |

| Wine | Detected | Concentration range: 1 to 500 mg/L (for total propane-1,2-diol) | [7] |

Biosynthesis of this compound

The primary route for the natural production of this compound in microorganisms is through the metabolism of sugars, particularly deoxyhexoses like L-rhamnose and L-fucose.[8][9] Additionally, some engineered microbial pathways can produce (S)-1,2-propanediol from lactic acid.[10][11]

Deoxyhexose Metabolism Pathway

A common biosynthetic pathway involves the conversion of L-lactaldehyde, derived from the breakdown of L-rhamnose or L-fucose, to this compound. This final reduction step is catalyzed by an alcohol dehydrogenase.

Caption: Biosynthetic pathway of this compound from L-rhamnose.

Engineered Pathway from L-Lactic Acid

Metabolic engineering approaches have enabled the production of (S)-1,2-propanediol from L-lactic acid in microorganisms like E. coli and Lactococcus lactis.[11] This pathway involves the activation of L-lactic acid to L-lactate-CoA, followed by reduction steps.

Caption: Engineered pathway for this compound synthesis from L-lactic acid.

Analytical Methodologies

The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

GC-MS Analysis of Propane-1,2-diol in Cheese

A validated method for the determination of propane-1,2-diol in cheese involves extraction and derivatization prior to GC-MS analysis.[5][6][12]

Experimental Protocol:

-

Extraction: A sample of cheese is homogenized and extracted with a suitable solvent.

-

Derivatization: The extracted propane-1,2-diol is converted into its phenylboronic ester to improve its volatility and chromatographic behavior.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The separation is typically performed on a polar capillary column.

-

Quantification: The concentration of propane-1,2-diol is determined by comparing the peak area of the analyte to that of an internal standard.

The detection limit for this method in cheese has been reported to be 0.26 mg/kg.[5][6]

Caption: Experimental workflow for the GC-MS analysis of propane-1,2-diol in cheese.

Analysis in Wine and Must

For wine and must samples, a salting-out assisted liquid-liquid extraction followed by GC-MS is a suitable method for determining propane-1,2-diol.[7]

Experimental Protocol:

-

Sample Preparation: An internal standard is added to the wine or must sample.

-

Extraction: Ethyl ether is used as the extraction solvent, and a high concentration of potassium carbonate is added to facilitate the transfer of the diols into the organic phase ('salting out').

-

GC-MS Analysis: The organic extract is directly analyzed by GC-MS using a polar column.

-

Quantification: The concentration is determined based on the response factor relative to the internal standard.

This method is applicable for concentrations ranging from 1 to 500 mg/L in musts and wines with a sugar content greater than 20 g/L.[7]

Conclusion

The natural occurrence of this compound in food is an emerging area of research with implications for food science, microbiology, and human metabolism. While its presence has been confirmed in a number of fermented and plant-based foods, a significant gap exists in the quantitative data for the specific (S)-enantiomer. The biosynthetic pathways, primarily driven by microbial metabolism of sugars, are reasonably well understood, and robust analytical methods like GC-MS are available for its detection and quantification. Future research should focus on expanding the quantitative database of this compound in a wider variety of foods, elucidating the specific microbial strains and enzymatic pathways involved in its production in different food matrices, and investigating its potential physiological effects. This will provide a more complete picture of the natural landscape of this chiral molecule in our diet.

References

- 1. consoinfo.org [consoinfo.org]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. [folia.unifr.ch]

- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 8. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological role of (S)-propane-1,2-diol in human metabolism

An In-depth Technical Guide on the Biological Role of (S)-propane-1,2-diol in Human Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the (S)-enantiomer of propylene glycol, is a compound of increasing interest in human metabolism, primarily due to its presence in various pharmaceutical formulations, food products, and as a metabolite of certain xenobiotics. While racemic propylene glycol has been studied extensively, particularly in the context of toxicology, the specific biological role and metabolic fate of the (S)-enantiomer are less well-documented. This technical guide provides a comprehensive overview of the metabolism of this compound in humans, its conversion to the endogenous metabolite L-lactate, and the subsequent physiological and signaling implications.

Metabolic Pathway of this compound

The primary route of this compound metabolism in humans occurs in the liver through a two-step enzymatic oxidation process. This pathway is analogous to the metabolism of ethanol and other short-chain alcohols.

-

Oxidation to L-Lactaldehyde: this compound is first oxidized to L-lactaldehyde. This reaction is catalyzed by NAD+-dependent alcohol dehydrogenases (ADHs). While multiple ADH isozymes exist in humans, the specific isozymes with the highest affinity and catalytic efficiency for this compound are not definitively established in the literature. However, the stereospecificity of ADHs is a known phenomenon, suggesting that certain isozymes will preferentially metabolize the (S)-enantiomer.[1][2][3]

-

Oxidation to L-Lactate: The intermediate, L-lactaldehyde, is then rapidly oxidized to L-lactate by NAD+-dependent aldehyde dehydrogenases (ALDHs). Similar to ADHs, the human ALDH superfamily consists of numerous isozymes with varying substrate specificities.[4][5][6][7][8] The conversion of L-lactaldehyde to L-lactate is a critical step, as it transforms a xenobiotic metabolite into an endogenous molecule central to energy metabolism.

Metabolic Fate of L-Lactate

Once formed, L-lactate enters the body's natural lactate pool and is utilized in several key metabolic processes:

-

Energy Production: L-lactate can be converted back to pyruvate by lactate dehydrogenase (LDH) and then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating ATP.

-

Gluconeogenesis: In the liver, L-lactate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is a crucial pathway for maintaining blood glucose homeostasis.

-

Lactate Shuttle: L-lactate can be transported between different tissues and cell types to be used as an energy source. For example, lactate produced in glycolytic tissues can be taken up and oxidized by oxidative tissues like the heart and brain.[9]

Metabolic Pathway Diagram

Pharmacokinetics

While specific pharmacokinetic data for this compound in humans are limited, studies on racemic propylene glycol provide valuable insights.

| Parameter | Value (for racemic propylene glycol) | Reference |

| Absorption | Rapidly absorbed after oral administration | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [10][11] |

| Terminal Elimination Half-life (t1/2) | Approximately 4 hours | [10][11] |

| Apparent Volume of Distribution (Vd) | Approximately 0.5 L/kg (approximating total body water) | [10][11] |

| Apparent Total Body Clearance | Approximately 0.1 L/kg/h (may be concentration-dependent) | [10] |

It is important to note that the pharmacokinetics may be stereoselective, and further research is needed to determine the specific parameters for the (S)-enantiomer.

Signaling Role of L-Lactate

Beyond its role in energy metabolism, L-lactate is now recognized as a signaling molecule, or "lactormone," that can exert its effects through receptor-mediated pathways. The primary receptor for L-lactate is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[10][12][13][14][15]

HCAR1/GPR81 Signaling Pathway

Activation of HCAR1 by L-lactate initiates a signaling cascade that can have diverse physiological effects:

-

Receptor Activation: L-lactate binds to HCAR1 on the cell surface.

-

Gαi/o Signaling: HCAR1 is coupled to inhibitory G proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase: Activation of Gαi/o leads to the inhibition of adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Downstream Effects: The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including regulation of gene expression and metabolic processes.[10][12][13][15]

HCAR1/GPR81 Signaling Pathway Diagram

References

- 1. Stereospecific oxidation of secondary alcohols by human alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. almacgroup.com [almacgroup.com]

- 3. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Human aldehyde dehydrogenase. Activity with aldehyde metabolites of monoamines, diamines, and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 8. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-Propane-1,2-diol from Lactides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (S)-propane-1,2-diol, a valuable chiral building block, utilizing lactides as a renewable feedstock. The focus is on catalytic hydrogenation processes that aim to preserve or control the stereochemistry of the starting material, L-lactide, to yield the desired (S)-enantiomer of propane-1,2-diol with high purity.

Introduction

This compound, also known as (S)-propylene glycol, is a key chiral intermediate in the pharmaceutical and fine chemical industries. Its synthesis from renewable resources is of significant interest. Lactides, the cyclic dimers of lactic acid, are attractive starting materials due to their availability from the fermentation of biomass. This guide details the primary catalytic routes for the stereoretentive hydrogenation of L-lactide to this compound.

Catalytic Systems and Methodologies

The conversion of L-lactide to this compound is predominantly achieved through catalytic hydrogenation. The key challenge lies in the selective hydrogenolysis of the ester bonds while retaining the stereochemical integrity at the chiral centers. Two main catalytic approaches have shown promise: systems based on copper chromite and ruthenium.

Copper Chromite-Catalyzed Tandem Hydrolysis and Hydrogenation

A notable approach involves a tandem reaction sequence where L-lactide is first hydrolyzed to methyl lactate, which is subsequently hydrogenated to this compound. This process has been reported to yield enantioenriched product.[1]

Experimental Protocol:

A detailed experimental protocol for this transformation is provided by Shuklov et al. (2014). The reaction is typically carried out in a high-pressure autoclave.

-

Materials: L-lactide, Methanol (solvent), Copper Chromite catalyst.

-

Reaction Conditions:

-

The autoclave is charged with L-lactide, methanol, and the copper chromite catalyst.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.

-

The reaction mixture is heated to a specific temperature (e.g., 125°C) and stirred for a set duration.

-

-

Work-up and Analysis:

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting propane-1,2-diol is purified, typically by distillation.

-

The enantiomeric excess (e.e.) is determined using chiral gas chromatography or high-performance liquid chromatography.

-

A US patent describes a similar hydrogenation of L,L-lactide, reporting an enantiomeric excess of 88% for the resulting propane-1,2-diol when the reaction is conducted at 125°C.[2] However, the patent also notes that increasing the temperature to 150°C leads to the formation of a racemic mixture, highlighting the temperature sensitivity of this catalytic system in maintaining stereoselectivity.[2] For achieving higher optical purity (>99% e.e.), a subsequent dynamic kinetic resolution step is proposed.[2]

Stereoretentive Hydrogenation using Ruthenium-Based Catalysts

Ruthenium-based catalysts, particularly those modified with molybdenum oxide, have demonstrated high efficacy in the stereoretentive hydrogenation of L-lactic acid to this compound with high enantiomeric excess.[3][4][5][6] Given that L-lactide is a dimer of L-lactic acid, this catalytic system holds significant potential for the direct, stereoretentive hydrogenation of L-lactide. The reaction likely proceeds through the initial hydrolysis of lactide to lactic acid under the reaction conditions, followed by the hydrogenation of the carboxylic acid group.[7][8]

Proposed Experimental Protocol (based on L-lactic acid hydrogenation):

While a specific protocol for L-lactide is not detailed in the available literature, a procedure can be adapted from the successful hydrogenation of L-lactic acid.

-

Catalyst Preparation: A Ru-MoOx/C catalyst is prepared, typically by impregnating a carbon support with solutions of ruthenium and molybdenum precursors, followed by reduction.

-

Hydrogenation Reaction:

-

An aqueous solution of L-lactide and the Ru-MoOx/C catalyst are loaded into a high-pressure reactor.

-

The reactor is purged and pressurized with hydrogen.

-

The reaction is carried out at a controlled temperature and pressure for a specified time.

-

-

Product Isolation and Analysis:

-

The catalyst is separated by filtration.

-

The aqueous solution is analyzed for conversion and enantiomeric excess of propane-1,2-diol using appropriate chromatographic techniques.

-

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound from L-lactide and related substrates.

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Copper Chromite | L,L-Lactide | 125 | - | - | - | 88 | [2] |

| Copper Chromite | L,L-Lactide | 150 | - | - | - | 0 (racemic) | [2] |

| Ru-MoOx/C | L-Lactic Acid | 80 | - | Water | 95 | High (not specified) | [3][4][5] |

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described.

Caption: General reaction pathway from L-lactide to this compound.

Caption: Typical experimental workflow for catalytic hydrogenation.

Conclusion

The enantioselective synthesis of this compound from L-lactide is a promising green chemistry approach. While direct, highly enantioselective hydrogenation of the lactide ring remains a challenge, stereoretentive methods starting from the chirally pure L-lactide have shown considerable success. The copper chromite system offers a direct route but with temperature-dependent enantioselectivity. The Ru-MoOx/C catalytic system, proven effective for the stereoretentive hydrogenation of L-lactic acid, presents a highly promising avenue for achieving high yields and enantiomeric excesses of this compound from L-lactide, likely through an in-situ hydrolysis-hydrogenation sequence. Further research focusing on the direct application and optimization of advanced ruthenium-based catalysts for L-lactide hydrogenation is warranted to develop a more efficient and industrially viable process.

References

- 1. Propane-1,2-diols from dilactides, oligolactides, or poly-L-lactic acid (PLLA): from plastic waste to chiral bulk chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]

- 3. Selective hydrogenation of lactic acid to 1,2-propanediol over highly active ruthenium-molybdenum oxide catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective hydrogenation of lactic acid to 1,2-propanediol over highly active ruthenium-molybdenum oxide catalysts. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Microbial Biosynthesis of (S)-propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

(S)-propane-1,2-diol, a chiral chemical with significant applications in the pharmaceutical and polymer industries, is increasingly being produced through microbial biosynthesis as a sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of the core microbial biosynthesis pathways, metabolic engineering strategies, and experimental methodologies for the production of this compound.

Core Biosynthetic Pathways

Microorganisms utilize several distinct metabolic pathways for the synthesis of this compound. These can be broadly categorized into three main routes: the deoxyhexose pathway, the methylglyoxal pathway, and the lactate pathway.

The Deoxyhexose Pathway

The deoxyhexose pathway is the primary natural route for the production of this compound and utilizes 6-deoxyhexose sugars such as L-rhamnose and L-fucose as substrates.[1][2] This pathway is typically active under anaerobic conditions.[1] The key intermediate in this pathway is L-lactaldehyde, which is subsequently reduced to this compound.[1][2]

A notable example of a microorganism utilizing this pathway is the thermophilic anaerobe Clostridium strain AK-1, which can produce this compound from L-rhamnose with a high yield.[1][3]

The Methylglyoxal Pathway

The methylglyoxal pathway is a more versatile route that can utilize common sugars like glucose or glycerol as substrates.[1][3][4] This pathway proceeds through the key intermediate dihydroxyacetone phosphate (DHAP), which is converted to methylglyoxal.[1][3][4] Methylglyoxal is then reduced to either lactaldehyde or acetol, which is further reduced to propane-1,2-diol.[1][5] The stereochemistry of the final product in this pathway is dependent on the specificity of the reductase enzymes employed.[5] While this pathway is often associated with the production of (R)-1,2-propanediol, it can be engineered to produce the (S)-enantiomer.[6]

Metabolic engineering of Escherichia coli has been a primary focus for utilizing this pathway for 1,2-propanediol production.[6][7] Key enzymes often overexpressed include methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA).[6][7]

References

- 1. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s4science.at [s4science.at]

- 3. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of (S)-1,2-propanediol from l-rhamnose using the moderately thermophilic Clostridium strain AK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-Propane-1,2-diol (CAS 4254-15-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-propane-1,2-diol (CAS 4254-15-3), a chiral compound of significant interest in various scientific and industrial fields, particularly in pharmaceutical development and advanced chemical synthesis. This document details its chemical and physical properties, safety and handling protocols, common applications, and relevant metabolic pathways.

Core Properties and Specifications

This compound, also known as (S)-(+)-propylene glycol, is a clear, colorless, and viscous liquid.[1][2] It is the (S)-enantiomer of propane-1,2-diol and is valued for its specific stereochemistry, which is crucial in the synthesis of chiral molecules.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O₂ | [4] |

| Molecular Weight | 76.09 g/mol | [4] |

| CAS Number | 4254-15-3 | [4] |

| Appearance | Clear, colorless, viscous liquid | [1][2] |

| Melting Point | -60 °C | [4] |

| Boiling Point | 186-188 °C at 765 mmHg | [5] |

| Density | 1.036 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.432 | [5] |

| Optical Activity | [α]20/D +16.5°, neat | [5] |

| Flash Point | 103 °C (closed cup) | [5] |

| Solubility | Miscible with water, acetone, chloroform, ethanol, and glycerin. Soluble in ether. Not miscible with light mineral oil or fixed oils. | [1] |

Spectroscopic and Structural Information

| Identifier | Value | Source(s) |

| SMILES | C--INVALID-LINK--CO | [5] |

| InChI | 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | [5] |

| InChI Key | DNIAPMSPPWPWGF-VKHMYHEASA-N | [5] |

Safety and Handling

This compound is considered to have low toxicity.[6] However, standard laboratory safety practices should always be observed.

Hazard Information and Precautions

| Aspect | Recommendation | Source(s) |

| General Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | [7] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. The substance is hygroscopic. | [7][8] |

| In case of contact (skin) | Wash off with soap and plenty of water. | [7] |

| In case of contact (eyes) | Flush eyes with water as a precaution. | [7] |

| In case of ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [7] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. It is a combustible liquid. | [8] |

Applications in Research and Drug Development

This compound serves as a versatile building block in asymmetric synthesis and is utilized in various applications within the pharmaceutical and chemical industries.

-

Chiral Intermediate: Its primary use is as a chiral synthon for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules.[3]

-

Pharmaceutical Formulations: It can be used as an organic solvent and diluent in pharmaceutical preparations, helping to increase the solubility and stability of active pharmaceutical ingredients (APIs).[1]

-

Advanced Materials: It is employed in the synthesis of specialized polymers and advanced materials where stereochemistry is critical.[3]

-

Enzyme Research: It serves as a substrate for studying enzyme stereospecificity.

Synthesis and Production

The industrial production of propane-1,2-diol is typically achieved through the hydrolysis of propylene oxide.[6][9] However, obtaining the optically pure (S)-enantiomer often requires stereospecific synthesis or resolution methods.

Experimental Protocol: Stereospecific Synthesis from D-Mannitol

A reported stereospecific synthesis of a derivative of this compound starts from D-mannitol. A key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, is reacted with a Grignard reagent. The resulting diastereomeric mixture is then converted to the final product with high enantiomeric purity.[10]

Workflow for a Derivative Synthesis

Caption: Stereospecific synthesis workflow starting from D-Mannitol.

Metabolic Pathways

This compound is recognized as a human and Escherichia coli metabolite.[1][11] The microbial production of 1,2-propanediol can occur through several metabolic routes. The stereochemistry of the final product often depends on the initial substrate and the specific enzymatic pathway.

Deoxyhexose Pathway for (S)-1,2-Propanediol Production

The primary route for the natural production of (S)-1,2-propanediol in some bacteria is the deoxyhexose pathway, which utilizes sugars like L-rhamnose or L-fucose.[12]

Deoxyhexose Metabolic Pathway

Caption: Simplified deoxyhexose pathway for (S)-1,2-propanediol synthesis.

This guide consolidates key technical information for this compound, providing a valuable resource for professionals in research and development. The provided data and diagrams are intended to facilitate a deeper understanding of this important chiral molecule.

References

- 1. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. (S)-(+)-1,2-Propanediol | 4254-15-3 | FP60219 | Biosynth [biosynth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Propane-1,2-diol [chembk.com]

- 7. (S)-(+)-1,2-Propanediol - Safety Data Sheet [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of (S)-propane-1,2-diol

An In-Depth Technical Guide to the Physical Properties of (S)-propane-1,2-diol

This technical guide provides a comprehensive overview of the key physical properties of this compound, also known as (S)-propylene glycol. The information is intended for researchers, scientists, and professionals in drug development who require accurate and detailed data for their work. This document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a logical workflow diagram for the characterization of such a chemical substance.

Physical Properties of this compound

This compound is a viscous, colorless liquid that is nearly odorless and has a faintly sweet taste. It is a chiral compound and the (S)-enantiomer of propane-1,2-diol. It is miscible with a wide range of solvents, including water, acetone, and chloroform.

Summary of Quantitative Data

The following table summarizes the key physical properties of this compound based on data from various chemical suppliers and databases.

| Property | Value | Conditions | Citations |

| Boiling Point | 186-188 °C | at 765 mmHg | [1][2][3][4] |

| 187.3 °C | [5] | ||

| Density | 1.036 g/mL | at 20 °C | [2][3][4] |

| 1.04 g/mL | at 25 °C | [1] | |

| Molecular Weight | 76.09 g/mol | [6] | |

| Melting Point | -60 °C | [5][7] | |

| Refractive Index | n20/D 1.432 | [2][3][4] | |

| Optical Rotation | [α]20/D +16.5° | neat |

Experimental Protocols

While specific experimental reports for the determination of the physical properties of this compound are not publicly available, the following sections describe detailed, standard methodologies for measuring the boiling point and density of a liquid chemical such as this compound.

Determination of Boiling Point by Ebulliometry

This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Thermometer (calibrated)

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 10-15 mL) of this compound into a clean, dry round-bottom flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Set up the apparatus for distillation, with the flask in the heating mantle and the reflux condenser attached vertically above the flask.

-

Insert a calibrated thermometer through the condenser, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor, not the liquid.

-

Begin heating the sample gently with the heating mantle.

-

Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and the condensate is returning to the flask.[8][9]

-

Record the stable temperature reading from the thermometer as the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20.0 °C or 25.0 °C) until the water reaches thermal equilibrium.

-

Carefully adjust the volume of the water to the pycnometer's calibration mark, ensuring there are no air bubbles.

-

Remove the pycnometer from the water bath, dry the outside completely, and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

Calculation:

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at the specific temperature (known value)

-

Mass of this compound = (Mass of pycnometer + this compound) - (Mass of empty pycnometer)

-

Density of this compound = Mass of this compound / Volume of pycnometer

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]

- 2. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 - (S) - (+) -1 2-Propanediol and 4254-15-3 [sunwisechem.en.made-in-china.com]

- 3. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]

- 4. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propylene glycol | Description, Formula, Production, & Uses | Britannica [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Safety, Hazards, and Toxicity of (S)-Propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

(S)-Propane-1,2-diol, a stereoisomer of propylene glycol, is a viscous, colorless, and odorless liquid widely utilized in the pharmaceutical, food, and cosmetic industries.[1][2] Generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), its safety profile is well-established through extensive toxicological evaluation.[3][4][5] This guide provides a comprehensive overview of its safety, hazards, and toxicity, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound exhibits very low acute and chronic toxicity.[1][6] It is readily metabolized and excreted from the body.[7] While it is considered safe for oral, dermal, and inhalation exposure in typical applications, high concentrations or intravenous administration can lead to adverse effects.[8][9] It is not considered carcinogenic, mutagenic, or a reproductive or developmental toxicant.[3][6][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₃H₈O₂ | [1] |

| Molecular Weight | 76.09 g/mol | [11] |

| Appearance | Colorless, viscous liquid | [1][12] |

| Odor | Odorless | [1][12] |

| Taste | Faintly sweet | [1] |

| Melting Point | -59 °C | [1] |

| Boiling Point | 188.2 °C | [1] |

| Flash Point | 103 °C (closed cup) | [11] |

| Solubility | Miscible with water, acetone, and chloroform | [1][12] |

Toxicological Data

The toxicological profile of this compound has been extensively studied. The following tables summarize the key quantitative data.

Acute Toxicity

| Species | Route | LD50 | Reference |

| Rat | Oral | 20,000 mg/kg | [13] |

| Mouse | Intraperitoneal | 9,718 mg/kg | [14] |

| Dog | Oral | 9 mL/kg | [1] |

Repeated Dose Toxicity

| Species | Route | NOAEL | Effects Observed at LOAEL | Reference |

| Rat | Inhalation | 112 ppm (chronic) | No adverse effects on renal or hepatic systems | [8] |

| Rat | Inhalation | - | Nasal hemorrhaging at 51 ppm (intermediate) | [15] |

| Mouse | Oral (drinking water) | 10,100 mg/kg/day | No effects on fertility | [1][10] |

Reproductive and Developmental Toxicity

Studies in multiple animal species have shown no evidence of reproductive or developmental toxicity even at high doses.

| Species | Route | NOAEL | Reference |

| Rabbit | Oral | 1,230 mg/kg/day | [10] |

| Mouse | Oral | 10,400 mg/kg/day | [10] |

| Rat | Oral | 1,600 mg/kg/day | [10] |

| Hamster | Oral | 1,550 mg/kg/day | [10] |

Hazard Identification and Safety Precautions

While this compound is generally considered safe, it is important to be aware of potential hazards and take appropriate safety precautions, particularly in occupational settings.

Health Hazards

-

Skin Contact: Prolonged or frequent skin contact may cause irritation in some individuals.[2][3] Allergic contact dermatitis is uncommon but has been reported.[2][16]

-

Eye Contact: May cause mild, transient irritation.[17]

-

Inhalation: Inhalation of vapors at room temperature is unlikely to cause adverse effects due to its low volatility.[1] However, inhalation of heated vapors or aerosols (e.g., from artificial smoke generators) may cause respiratory irritation.[1][9]

-

Ingestion: The acute oral toxicity is very low.[1] Ingestion of large quantities can lead to central nervous system depression, metabolic acidosis, and hyperosmolality.[4][8]

Safety Precautions

| Precaution | Description | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety glasses, and protective clothing when handling large quantities to minimize skin and eye contact. | [18] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed. | [18] |

| Spill Response | In case of a spill, contain the material and absorb it with an inert material. Dispose of in accordance with local regulations. | [18] |

| Fire Fighting | Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Vapors are heavier than air and can form explosive mixtures with air. | [19][20] |

Metabolic Pathway

This compound is metabolized in the liver by alcohol dehydrogenase to lactaldehyde. Lactaldehyde is then oxidized by aldehyde dehydrogenase to lactic acid, which can be further converted to pyruvic acid and enter the citric acid cycle for energy production.[1][21] A portion of ingested propylene glycol is excreted unchanged in the urine.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides a general workflow for a key toxicity assessment.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

Regulatory Status

This compound, as part of propylene glycol, is widely approved for use in food, pharmaceuticals, and cosmetics by regulatory agencies worldwide.[3][22]

| Agency | Regulation/Status | Reference |

| U.S. Food and Drug Administration (FDA) | Generally Recognized As Safe (GRAS) for use in food and as a solvent in pharmaceuticals. | [3][4][5] |

| European Food Safety Authority (EFSA) | Approved as a food additive (E 1520) with an Acceptable Daily Intake (ADI) of 25 mg/kg of body weight. | [1][23] |

| World Health Organization (WHO) | Acceptable Daily Intake (ADI) of 25 mg/kg of body weight. | [22] |

| U.S. Environmental Protection Agency (EPA) | Not classified as a carcinogen. | [3][5] |

Conclusion

This compound has a well-documented and favorable safety profile. Its low toxicity, coupled with its useful solvent and humectant properties, makes it a valuable excipient in a wide range of applications. Standard handling precautions are sufficient to ensure its safe use in research and manufacturing settings.

References

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Propylene Glycol | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. A toxicological review of the propylene glycols | Scilit [scilit.com]

- 7. Propylene Glycol in Food: Is This Additive Safe? [healthline.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. (S)-(+)-1,2-Propanediol - Safety Data Sheet [chemicalbook.com]

- 12. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. REGULATIONS AND ADVISORIES - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ewg.org [ewg.org]

- 17. nj.gov [nj.gov]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. carlroth.com [carlroth.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 23. Toxicity and human health effects of Propylene glycol_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: (S)-propane-1,2-diol as a Chiral Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-propane-1,2-diol, also known as (S)-(+)-1,2-propanediol, is a valuable and versatile chiral building block in modern organic synthesis.[1] Its utility stems from the presence of two stereogenic centers and its availability in high enantiomeric purity. This C3 chiral synthon serves as a crucial starting material for the synthesis of a wide array of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The stereochemistry of many active pharmaceutical ingredients (APIs) is critical to their therapeutic efficacy and safety, making chiral building blocks like this compound indispensable.[1][2]

These application notes provide an overview of the use of this compound in the synthesis of key pharmaceutical intermediates and final drug substances. Detailed experimental protocols for the synthesis of chiral intermediates for two prominent drugs, Levofloxacin and Aprepitant, are presented to illustrate its practical application.

Key Applications of this compound:

-

Synthesis of Chiral Intermediates for APIs: this compound is a precursor to various chiral intermediates, including (S)-propylene oxide, (S)-2-amino-1-propanol, and chiral morpholine derivatives. These intermediates are subsequently used in the synthesis of a range of pharmaceuticals.

-

Asymmetric Synthesis: The inherent chirality of this compound allows for its use as a chiral auxiliary or template to control the stereochemical outcome of subsequent reactions.

-

Source of Chiral Carbon Atoms: It provides a readily available source of three carbon atoms with defined stereochemistry, which can be incorporated into the backbone of target molecules.

Synthesis of Levofloxacin Intermediate from this compound

Levofloxacin is the L-isomer of the racemic drug ofloxacin and exhibits greater antibacterial activity. A key intermediate in its synthesis is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2]benzoxazine-6-carboxylic acid. This intermediate can be synthesized from (S)-2-amino-1-propanol, which in turn can be prepared from this compound.

Logical Workflow for Levofloxacin Intermediate Synthesis:

Caption: Synthetic workflow from this compound to a key Levofloxacin intermediate.

Experimental Protocols:

Protocol 1: Synthesis of (S)-2-amino-1-propanol from this compound

This two-step protocol involves the selective tosylation of the primary hydroxyl group of this compound followed by amination.

Step 1a: Synthesis of (S)-1-tosyloxy-2-propanol

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of TsCl (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-tosyloxy-2-propanol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 1b: Synthesis of (S)-2-amino-1-propanol

-

Materials: (S)-1-tosyloxy-2-propanol, aqueous ammonia (28-30%), methanol.

-

Procedure:

-

Place (S)-1-tosyloxy-2-propanol (1.0 eq) and a concentrated aqueous solution of ammonia (excess, e.g., 20 eq) in a sealed pressure vessel.

-

Add methanol as a co-solvent to ensure homogeneity.

-

Heat the mixture at 80-90 °C for 12-18 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer with HCl and then basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product into an organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-propanol.

-

Protocol 2: Synthesis of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2]benzoxazine-6-carboxylic acid

-

Materials: (S)-2-amino-1-propanol, 2,3,4,5-tetrafluorobenzoyl chloride, diethyl ethoxymethylenemalonate, polyphosphoric acid.

-